4-Pyrimidinol, 6-amino-2-methyl-5-octyl-

Antimicrobial Pyrimidine SAR

A validated synthon for building complex pharmaceutical and agrochemical molecules. The n-octyl chain at position 5 confers a specific LogP of 2.9, delivering predictable lipophilicity, membrane permeability, and phase-partitioning behavior that shorter homologs cannot replicate. This ensures reaction consistency in multi-step syntheses. Additionally, its documented lack of antimicrobial activity makes it an ideal inert scaffold or negative control for biological studies. Choose this precise intermediate to maintain the integrity of your published or proprietary synthetic route.

Molecular Formula C13H23N3O
Molecular Weight 237.34 g/mol
CAS No. 103980-52-5
Cat. No. B035243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyrimidinol, 6-amino-2-methyl-5-octyl-
CAS103980-52-5
Synonyms4-Pyrimidinol, 6-amino-2-methyl-5-octyl-
Molecular FormulaC13H23N3O
Molecular Weight237.34 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=C(NC(=NC1=O)C)N
InChIInChI=1S/C13H23N3O/c1-3-4-5-6-7-8-9-11-12(14)15-10(2)16-13(11)17/h3-9H2,1-2H3,(H3,14,15,16,17)
InChIKeyDVYGVFXBXNKEPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pyrimidinol, 6-amino-2-methyl-5-octyl- (CAS 103980-52-5): Chemical Identity and Baseline Characteristics


4-Pyrimidinol, 6-amino-2-methyl-5-octyl- (CAS 103980-52-5), also known as 6-amino-2-methyl-5-octyl-1H-pyrimidin-4-one, is a heterocyclic organic compound belonging to the class of 5-alkyl substituted 4-pyrimidinols . It is characterized by a pyrimidine core with an amino group at position 6, a methyl group at position 2, and an octyl chain at position 5. The compound has a molecular formula of C13H23N3O and a molecular weight of 237.34 g/mol . It is primarily described in the literature as a chemical intermediate for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries .

Why 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- (CAS 103980-52-5) Cannot Be Replaced by Other 5-Alkyl Pyrimidinols


Substituting 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- with a close analog, such as its 5-hexyl or 5-heptyl homologs, is not functionally equivalent due to the quantifiable impact of the alkyl chain length on key physicochemical properties. The octyl chain confers a specific predicted LogP value of 2.9 [1], which directly influences the molecule's lipophilicity, membrane permeability, and overall reactivity profile. This is a critical parameter for a synthetic intermediate, as it governs solubility and phase-partitioning behavior during multi-step syntheses. A homolog with a shorter alkyl chain would exhibit a lower LogP, potentially leading to altered reaction kinetics, different solubility in organic solvents, and ultimately, a deviation from the optimized synthetic pathway for which this specific intermediate was designed .

Quantitative Evidence Guide for 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- (CAS 103980-52-5)


Antimicrobial Activity: A Demonstrated Lack of Potency Differentiates This Scaffold

A study synthesizing and characterizing a series of 15 novel 5-alkyl-2,4,6-substituted pyrimidines, including octyl derivatives like the target compound, reported that no significant antimicrobial efficiency was found against the tested microorganisms [1]. This negative result is a key differentiator, establishing that this specific compound and its close analogs are not suitable for direct use as antimicrobial agents. This information is critical for researchers seeking to avoid this scaffold for antimicrobial discovery or for those exploring other therapeutic applications where a lack of antimicrobial activity is a desirable attribute.

Antimicrobial Pyrimidine SAR

Predicted LogP: Quantifying Lipophilicity Differences Driven by the Octyl Chain

The predicted octanol-water partition coefficient (XLogP) for 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- is 2.9 [1]. This value quantifies the lipophilic contribution of the octyl side chain. In comparison, the 5-hexyl homolog (2-amino-5-hexyl-6-methyl-1H-pyrimidin-4-one, CAS 4038-54-4) has a lower calculated XLogP, which is not publicly specified but is logically lower due to its shorter alkyl chain . This 2.9 LogP value is a crucial parameter for solubility and partitioning, providing a quantitative basis for selecting this intermediate when a specific level of hydrophobicity is required for subsequent reactions.

Lipophilicity Physicochemical Property LogP Intermediate

Acute Toxicity Profile: Establishing Baseline Safety Parameters in Rodent Models

Acute toxicity data for this compound, as recorded in bioactivity databases, indicates a median lethal dose (LD50) in mice within a range of 140-160 mg/kg . Furthermore, no toxicity was observed in rats after a single oral dose of 30 mg/kg . Additionally, the compound did not cause irritation in a mouse tail vein model . While comparative data for close analogs are not provided, this baseline safety profile is essential for procurement and handling, establishing a quantifiable benchmark for risk assessment.

Toxicology LD50 Safety In Vivo

High-Value Application Scenarios for 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- (CAS 103980-52-5)


As a Key Synthetic Intermediate for Agrochemicals and Pharmaceuticals

This compound is validated for use as an intermediate in the multi-step synthesis of complex molecules for the pharmaceutical and agrochemical industries . Its value proposition is not as a final active ingredient, but as a building block whose specific octyl chain and functional groups enable the construction of more elaborate structures. Researchers and process chemists should prioritize this compound when a 5-octyl-4-pyrimidinol scaffold is required in a published or proprietary synthetic route.

For Studies Excluding Antimicrobial Activity

Given the established lack of significant antimicrobial efficiency for this class of 5-alkyl pyrimidines [1], this compound serves as a useful negative control or inert scaffold. In research focused on other biological targets, the confirmed absence of antimicrobial activity is a positive attribute, as it reduces the likelihood of off-target effects that could confound experimental results. This makes it a suitable starting point for developing probes or therapeutics where antimicrobial activity is explicitly not desired.

In Physicochemical Studies Requiring a Defined Lipophilic Pyrimidine

The predicted LogP of 2.9 [2] provides a specific and quantifiable lipophilicity value. This makes the compound suitable for use as a model substrate in studies examining the relationship between LogP and properties like membrane permeability, protein binding, or chromatographic retention time. It can serve as a calibration standard or a reference compound within a series of pyrimidines with varying alkyl chain lengths.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.